3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline
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Overview
Description
3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives This compound features a complex structure with multiple functional groups, including an ethoxyethoxy group, a methyl group, and a propynyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl aniline, 2-ethoxyethanol, and propargyl bromide.
Step 1 - Alkylation: The first step involves the alkylation of 2-methyl aniline with 2-ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.
Step 2 - Propargylation: The second step is the propargylation of the intermediate product with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline nitrogen can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(2-ethoxyethoxy)methyl]aniline: Lacks the methyl and propynyl groups, resulting in different chemical properties.
2-methyl-N-(prop-2-yn-1-yl)aniline: Lacks the ethoxyethoxy group, affecting its solubility and reactivity.
N-(prop-2-yn-1-yl)aniline: Lacks both the ethoxyethoxy and methyl groups, leading to a simpler structure with different applications.
Uniqueness
3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)-2-methyl-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-9-16-15-8-6-7-14(13(15)3)12-18-11-10-17-5-2/h1,6-8,16H,5,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGHMKNOPPXGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=C(C(=CC=C1)NCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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